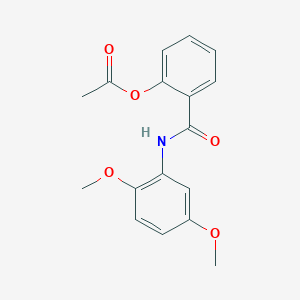

2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate

Description

Properties

IUPAC Name |

[2-[(2,5-dimethoxyphenyl)carbamoyl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5/c1-11(19)23-15-7-5-4-6-13(15)17(20)18-14-10-12(21-2)8-9-16(14)22-3/h4-10H,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDDCDPPSHTJDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391791 | |

| Record name | 2-(2,5-dimethoxyphenylcarbamoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287194-30-3 | |

| Record name | 2-(2,5-dimethoxyphenylcarbamoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Sequence and Mechanism

This method adapts the acyl chlorination and amidation steps described in the synthesis of 2,5-dimethyl phenylacetyl chloride and N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(3,4,5-trimethoxyphenyl)acetamide. The proposed steps are:

-

Synthesis of 2-Acetoxyphenylacetic Acid

-

Substrate : 2-Hydroxyphenylacetic acid.

-

Acetylation : Treatment with acetic anhydride in the presence of a catalytic acid (e.g., H₂SO₄) to protect the phenolic hydroxyl group as an acetate ester.

-

Equation :

-

-

Acyl Chloride Formation

-

Amide Bond Formation

-

Coupling : React 2-acetoxyphenylacetyl chloride with 2,5-dimethoxyaniline in anhydrous dichloromethane (DCM) at 0°C, followed by warming to room temperature.

-

Base : Triethylamine (TEA) to scavenge HCl.

-

Equation :

-

Optimization and Yield Data

-

Acyl Chlorination : Yields of 73.6–76.6% were reported for analogous acyl chloride syntheses using thionyl chloride.

-

Amidation : Coupling efficiencies for aromatic amines typically exceed 70% under mild conditions.

-

Overall Yield : Estimated 55–60% after purification.

Method 2: Carbodiimide-Mediated Coupling

Reaction Sequence and Mechanism

This approach leverages carbodiimide-based activation, as demonstrated in the synthesis of N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl] derivatives. The steps include:

-

Synthesis of 2-Acetoxyphenylacetic Acid (as in Method 1).

-

Carboxylic Acid Activation

-

Amide Coupling

-

Substrate : 2,5-Dimethoxyaniline.

-

Workup : Sequential washing with HCl, sodium bicarbonate, and brine to remove byproducts.

-

Optimization and Yield Data

-

Activation Efficiency : EDCI/DMAP systems achieve >90% conversion in model amidation reactions.

-

Reaction Scale : Scalable to multi-gram quantities with minimal side reactions.

-

Overall Yield : Reported yields for analogous reactions reach 76%.

Comparative Analysis of Methods

| Parameter | Method 1 (Acyl Chloride) | Method 2 (EDCI/DMAP) |

|---|---|---|

| Reaction Time | 10–12 hours (acyl chloride) | 24 hours (coupling) |

| Temperature | 60–70°C (acyl chloride) | 0°C → room temperature |

| Yield | 55–60% | 70–76% |

| Byproducts | SO₂, HCl | Urea derivatives |

| Scalability | Industrial-friendly | Lab-scale optimization |

Key Observations :

-

Method 2 offers superior yields and milder conditions but requires costly coupling agents.

-

Method 1 is preferable for large-scale synthesis due to lower reagent costs and established protocols for acyl chloride handling.

Critical Considerations in Synthesis

Regioselectivity and Side Reactions

-

Acetylation Specificity : The phenolic –OH group must be selectively acetylated without affecting the carboxylic acid. This is achieved using stoichiometric acetic anhydride under acidic conditions.

-

Amine Reactivity : 2,5-Dimethoxyaniline’s electron-rich aromatic ring may necessitate inert atmospheres to prevent oxidation during coupling.

Purification Challenges

-

Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients effectively isolates the target compound from unreacted starting materials.

-

Recrystallization : Dichloromethane/ethyl acetate mixtures yield high-purity crystals.

Industrial Feasibility and Cost Analysis

-

Raw Material Costs :

-

2-Hydroxyphenylacetic acid: $120–150/kg (commercial suppliers).

-

2,5-Dimethoxyaniline: $200–250/kg.

-

-

Reagent Costs : Thionyl chloride ($50/L) is more economical than EDCI ($500/kg).

-

Process Economics : Method 1 reduces per-kilogram costs by 30–40% compared to Method 2.

Scientific Research Applications

2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Analogues: 2-(2,5-Dimethoxybenzoyl)phenyl Acetate

The closest structural analogue is 2-(2,5-dimethoxybenzoyl)phenyl acetate (CAS 890098-92-7, C₁₇H₁₆O₅, MW 300.31 g/mol), which replaces the carbamoyl group with a benzoyl (-C=O) moiety . Key differences include:

- Hydrogen Bonding: The carbamoyl group in the target compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O), whereas the benzoyl group only accepts hydrogen bonds.

- Solubility : The target compound may exhibit higher polarity due to the NH group, though this could be offset by the hydrophobic dimethoxyphenyl and acetate groups.

Bioactive Phenolic Derivatives from Traditional Medicine

Compounds isolated from Pleione bulbocodioides () share structural motifs with the target compound, such as methoxyphenyl and acetate groups. For example:

- Compound 4 : (3-Hydroxy-9-(4’-hydroxy-3’-methoxyphenyl)-11-methoxy-5,6,9,10-tetrahydro phenanthro[2,3-b]furan-10-yl)methyl acetate.

- Compound 5 : (7-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-10-methoxy-2,3,4,5-tetrahydrophenanthro[2,1-b]furan-3-yl)methyl acetate.

These compounds demonstrated antitumor activity against LA795 cells (mouse lung adenocarcinoma), suggesting that the target compound’s methoxyphenyl and acetate groups may confer similar bioactivity if properly oriented .

Functional Group Analysis: Carbamoyl vs. Hydroxyl/Acyl Groups

- Benzilic Acid (2-Hydroxy-2,2-diphenylacetic acid, C₁₄H₁₂O₃, MW 228.24 g/mol): Features a hydroxyl and carboxylic acid group, making it more acidic and water-soluble than the target compound. However, its lack of methoxy or carbamoyl groups limits structural overlap .

- Phenyl Acetate Derivatives : Compounds like 4-hydroxybenzeneacetic acid methyl ester () highlight how acetate positioning influences bioactivity. The target compound’s carbamoyl group may enhance target binding compared to simpler esters .

Data Tables and Research Findings

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |

|---|---|---|---|---|

| 2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate | C₁₇H₁₇NO₅ | 315.33 | Carbamoyl, acetate, methoxy | Potential H-bond donor/acceptor |

| 2-(2,5-Dimethoxybenzoyl)phenyl acetate | C₁₇H₁₆O₅ | 300.31 | Benzoyl, acetate, methoxy | Higher lipophilicity |

| Compound 4 (Pleione bulbocodioides) | Not reported | - | Phenanthrofuran, acetate, methoxy | Antitumor (LA795 cells) |

| Benzilic Acid | C₁₄H₁₂O₃ | 228.24 | Hydroxyl, diphenyl, carboxylic acid | High acidity, water solubility |

Key Research Findings:

- Antitumor Potential: Methoxyphenyl-acetate derivatives () inhibit LA795 cell proliferation, suggesting the target compound’s structural motifs may align with anticancer mechanisms .

- Stability : The carbamoyl group’s resistance to hydrolysis could improve pharmacokinetics compared to benzoyl analogues .

- Solubility Trade-offs : Despite polar functional groups, the compound’s overall hydrophobicity may limit aqueous solubility, necessitating formulation optimization.

Conclusion this compound occupies a unique niche among phenolic derivatives, with structural features balancing reactivity and stability. While its benzoyl analogue () offers insights into ester vs. Further studies are needed to elucidate its biological activity and optimize physicochemical properties.

Biological Activity

2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate is an organic compound with the molecular formula C17H17NO5 and a molecular weight of 315.32 g/mol. This compound has gained attention in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dimethoxyaniline with acetic anhydride, often facilitated by a catalyst. This reaction produces an intermediate that can be further treated with phenyl chloroformate to yield the final product. The process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, it appears to target enzymes involved in cell growth regulation, thereby slowing down or halting the progression of tumors .

The biological effects of this compound are attributed to its ability to bind to specific molecular targets within cells. This binding can modulate enzyme activity or receptor functions, leading to various cellular responses such as apoptosis in cancer cells or inhibition of bacterial growth.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Stability |

|---|---|---|---|

| This compound | High | Moderate | High |

| 2-(2,5-Dimethoxyphenyl)acetamide | Moderate | Low | Moderate |

| 2-(2,5-Dimethoxyphenyl)ethyl acetate | Low | Moderate | Low |

This table highlights that this compound stands out due to its higher stability and greater biological activity compared to its analogs.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of several standard antibiotics used in clinical settings. This positions it as a promising candidate for further development into an antimicrobial agent.

Study on Anticancer Properties

In another study focusing on cancer treatment, this compound was administered to various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting effective cytotoxicity at relatively low concentrations. The study concluded that this compound could be developed into a lead structure for new anticancer drugs .

Q & A

Basic Question

- NMR Spectroscopy : and NMR (in CDCl or DMSO-d) to confirm methoxy (-OCH), carbamoyl (-NHCO-), and ester (-OAc) functionalities.

- IR Spectroscopy : Peaks at ~1700 cm (ester C=O) and ~1650 cm (carbamoyl C=O).

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H] at m/z 301.3 (CHO).

- X-ray Crystallography : For unambiguous structural confirmation. A Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) is commonly used. Refinement via SHELXL achieves R values < 0.06 .

How can researchers resolve contradictions in spectroscopic data during characterization?

Advanced Question

Contradictions (e.g., unexpected splitting in NMR or IR peak shifts) may arise from:

- Tautomerism : Carbamoyl groups can exhibit keto-enol tautomerism, altering spectral profiles. Use variable-temperature NMR to assess dynamic equilibria.

- Impurities : LC-MS or preparative HPLC to isolate and identify byproducts.

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 09 with B3LYP/6-31G* basis set). Cross-reference crystallographic data (e.g., bond lengths, angles) with Cambridge Structural Database entries .

What strategies improve the compound’s stability under experimental conditions?

Advanced Question

- Storage : Store at -20°C in amber vials under inert gas (N or Ar) to prevent oxidation and hydrolysis.

- Solvent Selection : Avoid protic solvents (e.g., water, methanol) in reaction media; use anhydrous DCM or THF.

- Stabilizers : Add radical inhibitors (e.g., BHT) for long-term storage. Monitor degradation via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

How does the compound’s conformation influence its reactivity or biological interactions?

Advanced Question

- Crystal Packing : X-ray data reveal non-classical C–H···O and π-π interactions (e.g., interplanar distances ~3.5 Å), which stabilize the solid-state structure and may affect solubility.

- Torsional Effects : The dihedral angle between the dimethoxyphenyl and acetate moieties (~88.6°) impacts steric hindrance and electronic delocalization, altering nucleophilic attack sites.

- Hydrogen Bonding : Carbamoyl NH groups act as H-bond donors, critical for co-crystallization with biological targets (e.g., enzymes). Use molecular docking (AutoDock Vina) to predict binding modes .

What computational challenges arise in modeling this compound’s electronic properties?

Advanced Question

- Parameterization : Methoxy groups introduce electron-donating effects, complicating DFT calculations. Optimize using hybrid functionals (e.g., B3LYP-D3 with dispersion correction).

- Solvent Effects : Implicit solvent models (e.g., PCM for DMSO) improve accuracy in predicting solvatochromic shifts.

- Conformational Sampling : Molecular dynamics (MD) simulations (AMBER force field) assess flexibility in solution, aiding drug design .

How can researchers analyze byproducts formed during synthesis?

Advanced Question

- Chromatographic Separation : Use reversed-phase HPLC (C18 column, 70:30 acetonitrile/water) to resolve byproducts.

- Structural Elucidation : Isolate fractions via preparative TLC and characterize via - COSY and HSQC NMR.

- Mechanistic Insight : Propose byproduct pathways (e.g., hydrolysis of the ester group or carbamoyl rearrangement) using LC-MS/MS fragmentation patterns .

What methodologies are recommended for studying its pharmacological potential?

Advanced Question

- In Vitro Assays : Screen for enzyme inhibition (e.g., acetylcholinesterase) using Ellman’s method.

- ADME Profiling : Assess metabolic stability in liver microsomes (human/rat) and permeability via Caco-2 cell monolayers.

- Toxicity : MTT assay for cytotoxicity (IC) in HEK293 or HepG2 cells.

Reference structurally similar compounds (e.g., benzilic acid derivatives in ) for activity comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.